

Semilicoisoflavone B ChEBI ID 69093

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Compound Focus: Semilicoisoflavone B

CAS No.: 129280-33-7

Cat. No.: S627380

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Chemical Profile and Sourcing

The table below outlines the core chemical and sourcing information for **semilicoisoflavone B**.

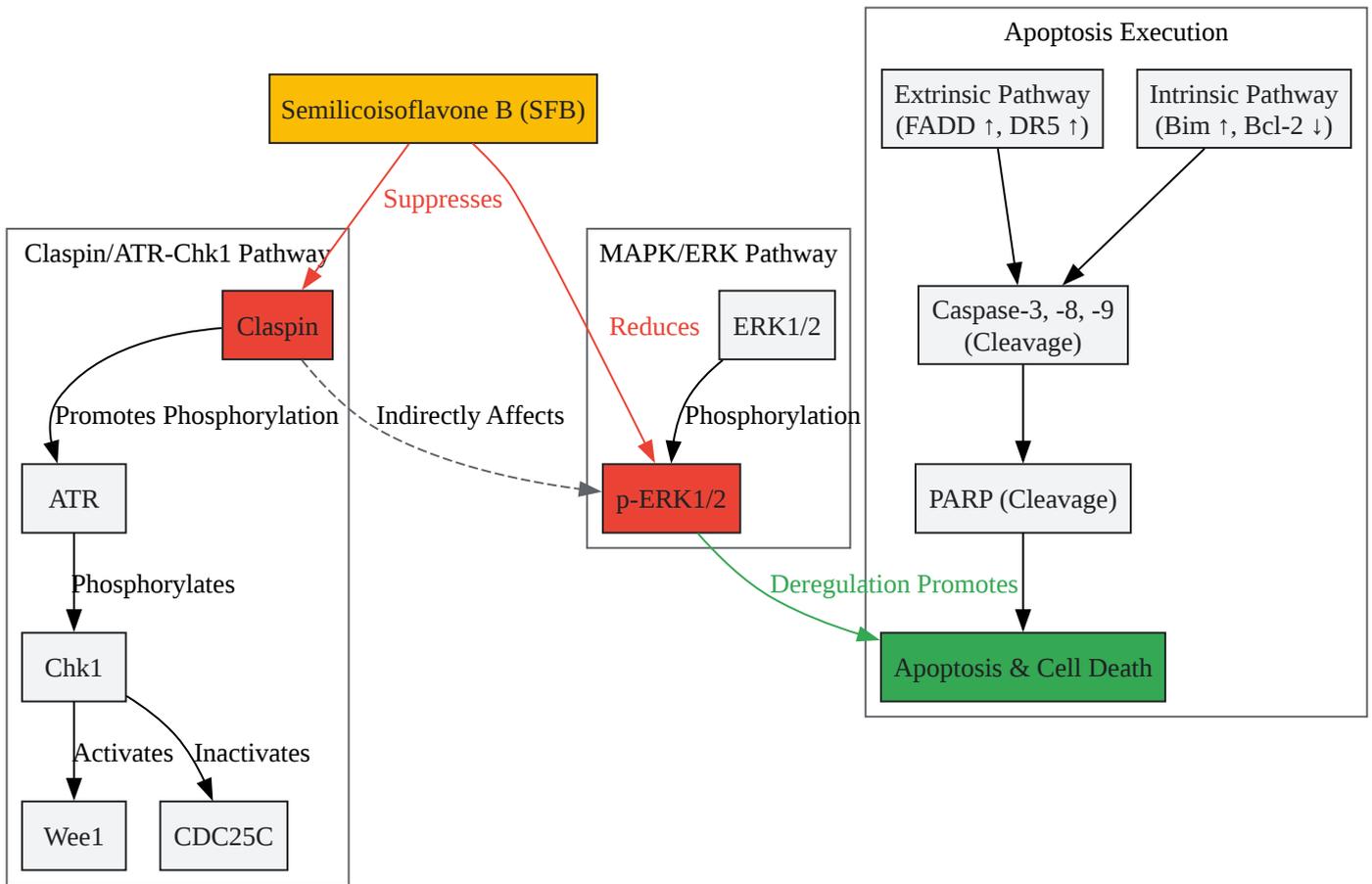
Property	Description
IUPAC Name	5,7,8'-trihydroxy-2',2'-dimethyl-2'H,4H-3,6'-bichromen-4-one [1]
Chemical Formula	C ₂₀ H ₁₆ O ₆ [2]
Molecular Weight	352.34 g/mol [2]
CAS Registry Number	129280-33-7 [1] [2]
Solubility	Slightly soluble in water [2]
Natural Source	Roots and rhizomes of <i>Glycyrrhiza uralensis</i> (Licorice) [1] [2]
Commercial Purity	≥85% (as assessed by LC/MS-ELSD) [2]

Biological Activities and Mechanisms of Action

Research indicates that **semilicoisoflavone B** exhibits multiple bioactivities, with the most detailed evidence pointing to potent anticancer effects.

Activity	Experimental Model	Key Findings / Mechanisms	Citation
Anticancer	5-Fluorouracil-resistant human oral squamous cell carcinoma (OSCC) cells	Induces apoptosis via extrinsic (FADD, DR5) and intrinsic (Bim, Bcl-2) pathways; arrests cell cycle at G2/M and S phases.	[3]
Anti-inflammatory	<i>In vitro</i> models	Suppresses proinflammatory cytokine production and downregulates TLR4 expression.	[2]
Antioxidant	<i>In vitro</i> models	Diminishes generation of reactive oxygen species (ROS).	[2]
Antiproliferative	Caco-2 cells (human colon cancer)	Restricts cancer cell proliferation.	[2]

The anticancer mechanism of **semilicoisoflavone B** involves disrupting two critical signaling pathways to trigger programmed cell death (apoptosis) in cancer cells. The following diagram illustrates this process.



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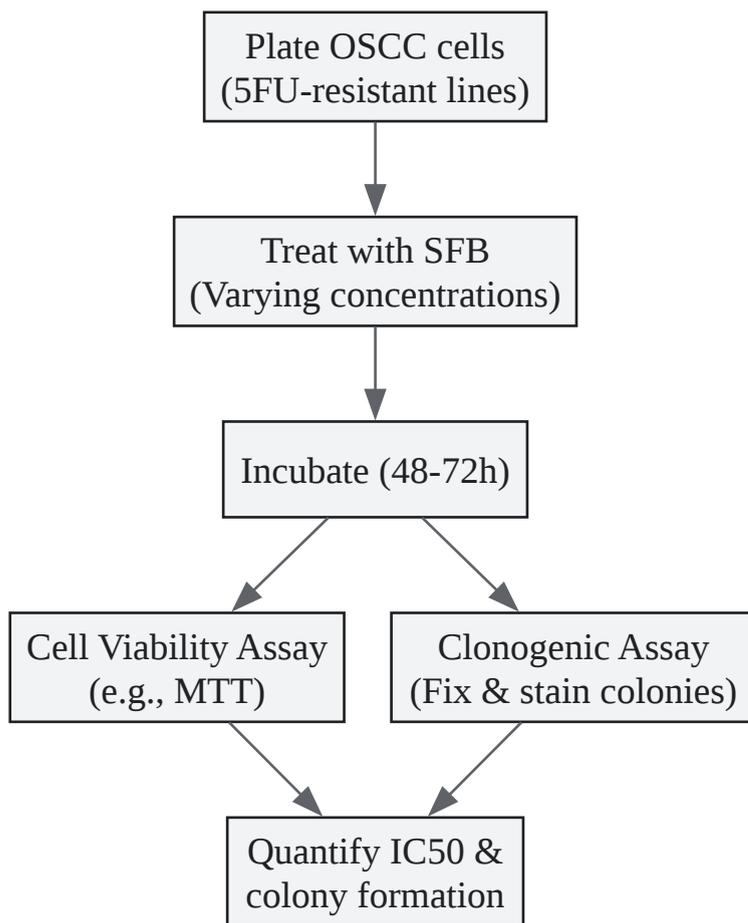
Diagram 1: Proposed pro-apoptotic mechanism of **Semilicoisoflavone B** in oral cancer cells. SFB targets the Claspin/ATR-Chk1 DNA damage response pathway and reduces phosphorylation of ERK1/2, collectively promoting caspase-mediated apoptosis. Based on findings from [3].

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here are summaries of the key experimental methodologies.

Cell Viability and Clonogenic Assay

This protocol is used to assess the compound's ability to reduce cell viability and inhibit long-term proliferation.

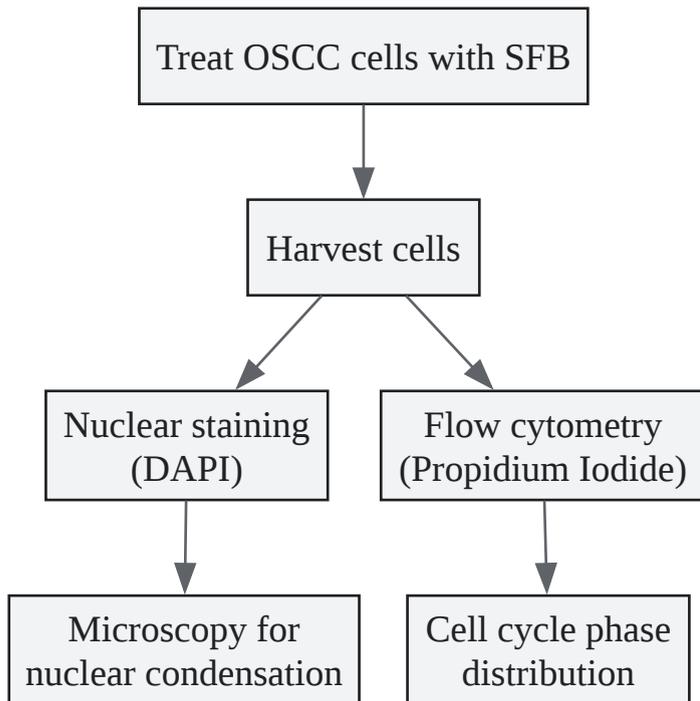


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Diagram 2: Workflow for testing the anti-proliferative effects of SFB [3].

Analysis of Apoptosis and Cell Cycle

This flow chart outlines the process for evaluating how the compound induces programmed cell death and arrests cell division.



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Diagram 3: Workflow for analyzing apoptosis and cell cycle arrest [3].

Protein Analysis via Western Blot and Array

This method detects changes in the levels and activation (phosphorylation) of key proteins in the signaling pathways.

- **Treatment:** Treat OSCC cells with **semilicoisoflavone B** at the determined IC_{50} concentration for a set period (e.g., 24 hours) [3].
- **Protein Extraction:** Lyse cells to extract total protein. Quantify protein concentration to ensure equal loading [3].
- **Electrophoresis & Transfer:** Separate proteins by molecular weight using SDS-PAGE gel electrophoresis. Then, transfer the proteins from the gel onto a nitrocellulose or PVDF membrane [3].
- **Antibody Incubation:**
 - **Blocking:** Incubate the membrane with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.

- **Primary Antibody:** Probe the membrane with specific primary antibodies against proteins of interest (e.g., Claspin, p-ATR, p-Chk1, p-ERK, Bcl-2, cleaved caspases) [3].
- **Secondary Antibody:** Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody [3].
- **Detection:** Use a chemiluminescent substrate to visualize the protein bands. The signal can be captured on X-ray film or a digital imager [3].
- **Human Apoptotic Array:** As a complementary approach, use a commercial human apoptotic proteome array to simultaneously screen the expression of multiple apoptosis-related proteins [3].

Research Implications and Future Directions

The data positions **semilicoisoflavone B** as a compelling candidate for further development, especially in oncology. Its ability to overcome drug resistance in oral cancer cells by targeting critical cell cycle and survival pathways is a significant finding [3]. Future research should focus on:

- **Expanding efficacy studies** to other cancer types.
- Conducting **in vivo pharmacokinetic and toxicology studies** to validate safety and efficacy in animal models.
- Exploring **structure-activity relationships** to potentially enhance its potency and selectivity.
- Investigating its potential for **herb-drug interactions**, given that other licorice isoflavonoids are known to inhibit cytochrome P450 enzymes [4] [5].

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